molecular formula C21H26F3N3O3 B2550025 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097862-63-8

1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2550025
CAS RN: 2097862-63-8
M. Wt: 425.452
InChI Key: FTVYHWSDSPQABZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Structural exploration of imidazolidine derivatives is often carried out using X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was characterized using both XRD and DFT, revealing the diketo monomer as the favored tautomer isomer structure . Similar analytical techniques could be employed to determine the molecular structure of the compound , comparing the geometry optimization parameters with experimental results to confirm the structure.

Chemical Reactions Analysis

Imidazolidine derivatives can participate in various chemical reactions due to their functional groups. The presence of the imidazolidine-2,4-dione moiety suggests potential reactivity with nucleophiles and electrophiles. For example, the reaction of methanediamine with oxalyl chloride in the presence of pyridine has been used to synthesize a thieno[2,3-d]pyrimidine derivative with an imidazolidinedione moiety . The tert-butyl and trifluoroethyl groups in the compound of interest may also influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives can be influenced by their substituents. For instance, the presence of tert-butyl and trifluoroethyl groups is likely to affect the lipophilicity, thermal stability, and electronic properties of the compound. Spectral and combinatorial analyses, including NMR and IR spectroscopy, can provide insights into the electronic structure and functional group interactions . Additionally, the thermal stability of similar compounds has been demonstrated to be high in an open atmosphere, which could also apply to the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : Novel compounds and derivatives related to imidazolidine-2,4-dione have been synthesized to explore their biological activities, including anti-arrhythmic, antitumor, and hypoglycemic effects. These syntheses often involve halogen substitutions, showcasing their structural diversity and potential for pharmacological applications (Pękala et al., 2005; Maftei et al., 2013).

Molecular Design for Hypoglycemic Activity : A series of imidazopyridine thiazolidine-2,4-diones were designed and evaluated for hypoglycemic activity, demonstrating the compound's versatility in addressing diabetes through novel hypoglycemic agents (Oguchi et al., 2000).

Pharmacophoric Features for Inhibitor Design : Studies on imidazolidin-2,4-dione derivatives have provided insights into pharmacophoric features essential for designing inhibitors targeting cancer efflux pumps, highlighting their potential in overcoming drug resistance in cancer therapy (Żesławska et al., 2019).

Antidepressant Activity Exploration : Research into 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione has indicated potential antidepressant activity, offering a new direction for the development of antidepressants with mechanisms distinct from existing treatments (Wessels et al., 1980).

Chemical Properties and Applications

Electrochemical Studies : Electrochemical behavior of hydantoin derivatives has been thoroughly investigated, providing valuable information on their oxidation processes. Such studies are crucial for understanding the biochemical actions of these compounds and their potential applications in electrochemical sensors or batteries (Nosheen et al., 2012).

Crystal and Molecular Structure Studies : X-ray diffraction studies on related compounds have elucidated their crystal and molecular structures, contributing to the understanding of their stability, reactivity, and interactions at the molecular level. This information is vital for the rational design of new compounds with desired properties (Manjunath et al., 2011).

properties

IUPAC Name

1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3O3/c1-20(2,3)15-6-4-14(5-7-15)18(29)25-10-8-16(9-11-25)26-12-17(28)27(19(26)30)13-21(22,23)24/h4-7,16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVYHWSDSPQABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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